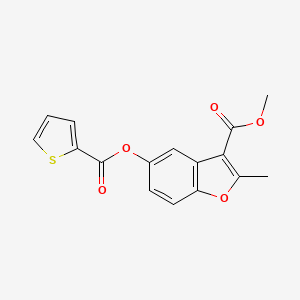

Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Thiophene is a five-membered ring with one sulfur atom. The presence of sulfur in the ring structure contributes to the unique properties of thiophene and its derivatives .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, Friedel–Crafts-Type Reactions are common, where thiophene behaves similarly to benzene .Physical And Chemical Properties Analysis

Thiophene and its derivatives exhibit a variety of properties and applications. They are essential heterocyclic compounds used in industrial chemistry and material science . They also have a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

- A study on a structurally related compound, Methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate, revealed a crystal structure stabilized by intra- and intermolecular N-H···O hydrogen bonds. The structure comprises a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, showcasing how such molecules can have interesting crystallographic properties (Vasu et al., 2004).

Chemical Synthesis and Reactions

- Reactions involving Methyl 3-hydroxythiophene-2-carboxylate, a compound related to the one , were explored to create mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the compound's reactivity and potential in synthesizing complex molecules (Corral & Lissavetzky, 1984).

- Another study detailed the double-carboxylation of C-H bonds in 2-alkylheteroarenes (including benzofuran derivatives), presenting a method for introducing carboxylate groups into heteroarene structures, which might be relevant for modifying or understanding the compound (Shigeno et al., 2019).

Material Science and Sensory Materials

- Research on thiophene-based metal-organic frameworks (MOFs) highlights their potential in luminescence sensing and pesticide removal, indicating the utility of thiophene derivatives in creating functional materials for environmental and sensory applications (Zhao et al., 2017).

Pharmaceutical and Biological Applications

- Though not directly related to the compound , the synthesis and evaluation of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as cholinesterase inhibitors and antioxidants provide insight into the potential biological activity of thiophene derivatives (Kausar et al., 2021).

Mecanismo De Acción

The mechanism of action of thiophene derivatives can vary greatly depending on their specific structure and the context in which they are used. For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Direcciones Futuras

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . Many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

Propiedades

IUPAC Name |

methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-9-14(16(18)19-2)11-8-10(5-6-12(11)20-9)21-15(17)13-4-3-7-22-13/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFFCWQHXUAJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CS3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)

![N-[2-[Cyclopropyl(propan-2-yl)amino]ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651912.png)